N-(3,5-dimethoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide
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Description
N-(3,5-dimethoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide is a useful research compound. Its molecular formula is C24H24N6O2S and its molecular weight is 460.56. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity of Coordination Complexes
K. Chkirate et al. (2019) investigated the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activity, as demonstrated by various in vitro assays, including DPPH, ABTS, and FRAP. The study highlights the potential of pyrazole-acetamide derivatives in designing antioxidant agents and their coordination complexes' role in enhancing such activity (Chkirate et al., 2019).
Anti-inflammatory and Analgesic Activities
K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory and moderate to significant analgesic activities. This suggests the potential therapeutic applications of these compounds in treating inflammation and pain management (Sunder & Maleraju, 2013).
Antipsychotic Agents
Research by L D Wise et al. (1987) introduced a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents. Unlike conventional antipsychotic drugs, these compounds did not interact with dopamine receptors but showed an antipsychotic-like profile in behavioral animal tests, suggesting a new pathway for antipsychotic drug development (Wise et al., 1987).
Anti-HIV-1 Activity
Sana Aslam et al. (2013) synthesized a novel series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides, evaluated for anti-HIV-1 activity. Several compounds exhibited potent anti-HIV-1 activity with low cytotoxicity, highlighting their potential as therapeutic agents against HIV-1 infection (Aslam et al., 2013).
Ring-Opening Polymerization
A. Otero et al. (2011) reported on aluminum complexes supported by acetamidate and thioacetamidate heteroscorpionate ligands as initiators for the ring-opening polymerization (ROP) of cyclic esters. These findings contribute to the development of novel catalyst systems for polymer synthesis, emphasizing the versatility of acetamide derivatives in polymer chemistry (Otero et al., 2011).
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-32-21-8-3-2-7-20(21)29-11-13-30(14-12-29)23-24(27-10-9-26-23)33-17-22(31)28-19-6-4-5-18(15-19)16-25/h2-10,15H,11-14,17H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGGGFKNXBQTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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